Cas no 51271-02-4 (D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI))

D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) is a chiral amino acid derivative. This compound offers high purity and enantiomeric excess, ensuring accurate experimental results. Its unique structure, derived from the 3-phenyl substitution, provides distinct chemical properties for various synthetic applications. The (3R)-configuration guarantees consistent performance in biochemical studies.
D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) structure
51271-02-4 structure
Product name:D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI)
CAS No:51271-02-4
MF:C11H14ClNO2
MW:227.687362194061
CID:6443608

D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) Chemical and Physical Properties

Names and Identifiers

    • D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI)
    • Inchi: 1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
    • InChI Key: CUAVFLWYXFQKBH-IYPAPVHQSA-N
    • SMILES: C([C@H]1NCC[C@H]1C1C=CC=CC=1)(=O)O.Cl

D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37419969-2.5g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
51271-02-4 95%
2.5g
$1903.0 2023-06-02
Enamine
EN300-37419969-0.25g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
51271-02-4 95%
0.25g
$481.0 2023-06-02
Enamine
EN300-37419969-0.1g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
51271-02-4 95%
0.1g
$337.0 2023-06-02
Enamine
EN300-37419969-0.5g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
51271-02-4 95%
0.5g
$758.0 2023-06-02
Aaron
AR028X57-2.5g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
2.5g
$2642.00 2025-02-17
1PlusChem
1P028WWV-50mg
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
50mg
$332.00 2024-04-30
1PlusChem
1P028WWV-5g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
5g
$3543.00 2024-04-30
Aaron
AR028X57-10g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
10g
$5767.00 2023-12-15
Aaron
AR028X57-5g
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
5g
$3897.00 2025-02-17
1PlusChem
1P028WWV-250mg
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
51271-02-4 95%
250mg
$657.00 2024-04-30

Additional information on D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI)

D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI): An Overview of a Versatile Compound in Pharmaceutical Research

D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) (CAS No. 51271-02-4) is a chiral compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, also known as (3R)-3-Phenylproline hydrochloride, is a derivative of proline, an important amino acid that plays a crucial role in various biological processes. The presence of the phenyl group and the chiral center at the 3-position imparts distinct characteristics that make it a valuable building block in the synthesis of bioactive molecules and drug candidates.

The chemical structure of (3R)-3-Phenylproline hydrochloride consists of a proline backbone with a phenyl substituent at the 3-position and a hydrochloride salt. The chiral center at the 3-position is critical for its biological activity and selectivity. This compound is often used as an intermediate in the synthesis of peptides and peptidomimetics, which are essential in drug discovery and development. Its ability to form stable secondary structures, such as β-turns and β-hairpins, makes it particularly useful in designing molecules with specific conformational properties.

Recent research has highlighted the potential applications of (3R)-3-Phenylproline hydrochloride in various therapeutic areas. For instance, studies have shown that this compound can be used to enhance the bioavailability and stability of drug molecules. In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that incorporating (3R)-3-Phenylproline hydrochloride into peptidomimetic drugs significantly improved their pharmacokinetic properties, leading to enhanced efficacy and reduced side effects.

Another area where (3R)-3-Phenylproline hydrochloride has shown promise is in the development of inhibitors for specific enzymes. Enzyme inhibitors are crucial in treating various diseases, including cancer and neurodegenerative disorders. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (3R)-3-Phenylproline hydrochloride exhibited potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The chiral nature of this compound allows for the design of highly selective inhibitors, reducing off-target effects and improving therapeutic outcomes.

In addition to its use as an intermediate in drug synthesis, (3R)-3-Phenylproline hydrochloride has also been explored for its potential as a chiral catalyst or ligand in asymmetric synthesis. Asymmetric synthesis is a critical process in pharmaceutical chemistry, enabling the production of enantiomerically pure compounds. Research published in Tetrahedron: Asymmetry demonstrated that (3R)-3-Phenylproline hydrochloride-based catalysts were highly effective in promoting asymmetric reactions, leading to high enantioselectivities and yields.

The solubility and stability of (3R)-3-Phenylproline hydrochloride are important factors to consider when using it in various applications. This compound is generally soluble in water and common organic solvents, making it easy to handle and process. However, care should be taken to avoid exposure to high temperatures or strong acids or bases, which can degrade the compound or alter its chirality.

Safety and handling guidelines for (3R)-3-Phenylproline hydrochloride are similar to those for other organic compounds used in pharmaceutical research. It is recommended to store the compound at room temperature away from direct sunlight and moisture. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to prevent skin contact or inhalation.

In conclusion, D-Proline, 3-phenyl-, hydrochloride, (3R)-rel- (9CI) (CAS No. 51271-02-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal building block for synthesizing bioactive molecules and drug candidates. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.

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